8-(2-fluorobenzylidene)-4-(2-fluorophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-fluorophenyl)-8-[(2-fluorophenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione is a diarylheptanoid.
Scientific Research Applications
Anti-Inflammatory Activity : A study by Sun et al. (2019) synthesized two fluorine-substituted derivatives of 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA). These compounds showed potential inhibitory effects on LPS-induced NO secretion, indicating their potential as anti-inflammatory agents.
Antimicrobial Properties : Selvam & Palanirajan (2010) reported on the synthesis of thiazoloquinazoline derivatives, which exhibited significant anti-bacterial and anti-fungal activities.
Cell Proliferation Inhibition : A study by Raghav et al. (2017) synthesized quinazoline derivatives that inhibited cathepsins B, H, and L in HepG2 cells, a hepatocellular carcinoma cell line. This indicates their potential use in cancer research.
Fluorophore Applications : According to Aleksanyan & Hambardzumyan (2013), quinoline derivatives, including those similar to the compound , are known as efficient fluorophores, widely used in biochemistry and medicine for studying biological systems.
Synthesis and Characterization : Ghashang et al. (2013) discussed an efficient method for the preparation of hexahydroquinazolinones/thiones, which are related to the compound of interest, under environmentally friendly conditions.
Antitumor Activity : Mortimer et al. (2006) synthesized a series of 2-phenylbenzothiazoles, including fluorinated variants, which exhibited potent antiproliferative activity against various cancer cell lines.
Potential Anticancer Agents : Nagaladinne et al. (2020) designed, synthesized, and evaluated quinazolin-4-ones as potential anticancer agents based on molecular docking studies.
properties
Product Name |
8-(2-fluorobenzylidene)-4-(2-fluorophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione |
---|---|
Molecular Formula |
C21H18F2N2S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(8E)-4-(2-fluorophenyl)-8-[(2-fluorophenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione |
InChI |
InChI=1S/C21H18F2N2S/c22-17-10-3-1-6-13(17)12-14-7-5-9-16-19(14)24-21(26)25-20(16)15-8-2-4-11-18(15)23/h1-4,6,8,10-12,20H,5,7,9H2,(H2,24,25,26)/b14-12+ |
InChI Key |
YOEKQKPKLQYUDG-WYMLVPIESA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2F)/C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4F |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2F)C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.